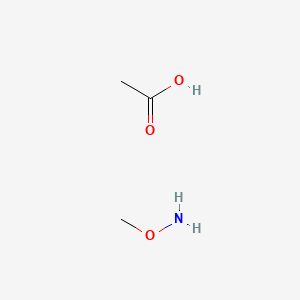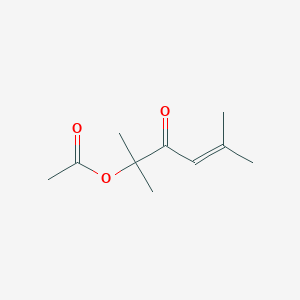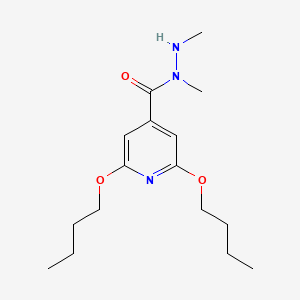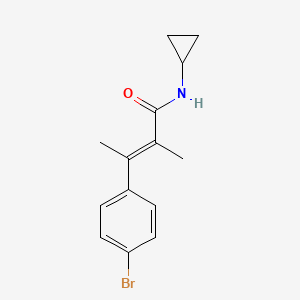
Acetic acid--O-methylhydroxylamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates:
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Acetic acid–O-methylhydroxylamine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine (NH₂OH): A precursor to O-methylhydroxylamine, it has similar reactivity but lacks the methyl group.
Methanol (CH₃OH): Shares the methoxy group but lacks the amino functionality.
N-methylhydroxylamine (CH₃NH₂OH): An isomer of O-methylhydroxylamine with the methyl group attached to the nitrogen instead of the oxygen
Uniqueness
Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
58672-06-3 |
|---|---|
Molekularformel |
C3H9NO3 |
Molekulargewicht |
107.11 g/mol |
IUPAC-Name |
acetic acid;O-methylhydroxylamine |
InChI |
InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |
InChI-Schlüssel |
RYUQELPFJLDDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
